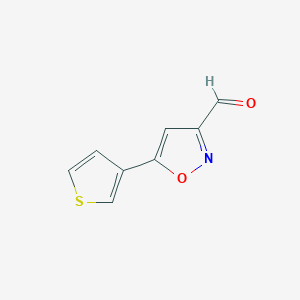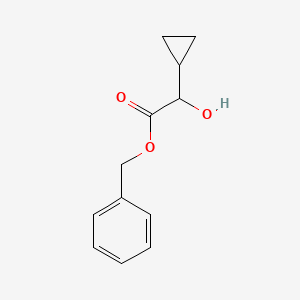
2-(thian-2-yl)pyridine
概要
説明
2-(thian-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused to a tetrahydrothiopyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thian-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with thiopyran precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 2-(thian-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyridine derivatives.
科学的研究の応用
2-(thian-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(thian-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
- 2-(Pyrid-2-yl)-pyrimidine
- 2-(Pyrid-2-yl)-quinoline
- 2-(Pyrid-2-yl)-imidazole
Comparison: Compared to these similar compounds, 2-(thian-2-yl)pyridine is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C10H13NS |
|---|---|
分子量 |
179.28 g/mol |
IUPAC名 |
2-(thian-2-yl)pyridine |
InChI |
InChI=1S/C10H13NS/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |
InChIキー |
VPKBTDAXPNJXMI-UHFFFAOYSA-N |
正規SMILES |
C1CCSC(C1)C2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2,6-Diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethanol](/img/structure/B8337420.png)
![7-(3-Aminophenyl)-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B8337427.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)





